N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

Description

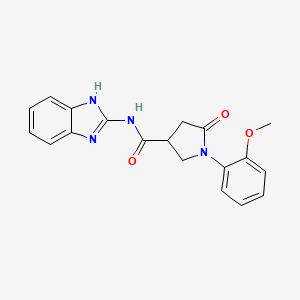

N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a synthetic small molecule characterized by a 5-oxopyrrolidine-3-carboxamide core substituted with a 2-methoxyphenyl group at position 1 and a benzimidazol-2-ylidene moiety at the amide nitrogen. The compound’s molecular formula is C₁₉H₁₈N₄O₃, yielding a molecular weight of 350.37 g/mol (calculated).

Properties

Molecular Formula |

C19H18N4O3 |

|---|---|

Molecular Weight |

350.4 g/mol |

IUPAC Name |

N-(1H-benzimidazol-2-yl)-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide |

InChI |

InChI=1S/C19H18N4O3/c1-26-16-9-5-4-8-15(16)23-11-12(10-17(23)24)18(25)22-19-20-13-6-2-3-7-14(13)21-19/h2-9,12H,10-11H2,1H3,(H2,20,21,22,25) |

InChI Key |

NFHKJFLFJRGKCV-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1N2CC(CC2=O)C(=O)NC3=NC4=CC=CC=C4N3 |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Substituent Variations

The target compound’s activity and physicochemical properties can be contextualized by comparing it to structurally related pyrrolidine-3-carboxamide derivatives:

Substituent Impact Analysis

- Aryl Group Position : The substitution pattern on the phenyl ring significantly influences activity. For example, the 3-methoxyphenyl analog in shows 81.0 µM EC₅₀ against MERS-CoV , while the 4-chlorophenyl variant in exhibits higher cytotoxicity (0.602%) .

- Functional Group Additions : The carbohydrazide derivative (Compound 5, ) demonstrates antibacterial properties, highlighting how replacing the carboxamide with a carbohydrazide can shift biological targets .

Antiviral Activity

Compounds with dihydroisoquinoline sulfonyl groups (e.g., ) inhibit MERS-CoV in HEK cells, with EC₅₀ values ranging from 81.0 µM to higher concentrations. Cytotoxicity remains low (<1%), suggesting a therapeutic window for antiviral applications . The target compound’s lack of sulfonyl groups may reduce off-target effects but requires empirical validation.

Enzyme Inhibition

The analog in , featuring a 4-carbamimidoylphenyl group, shows activity against KLK6 , a serine protease implicated in cancer. Its synthesis via HATU-mediated coupling achieved a 36% yield after chromatography, indicating feasible scalability for lead optimization .

Physicochemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.